molecular formula C19H17NO B1611375 3-Methoxytriphenylamine CAS No. 20588-62-9

3-Methoxytriphenylamine

Cat. No.: B1611375
CAS No.: 20588-62-9
M. Wt: 275.3 g/mol
InChI Key: MVIPGWFTBPVNBJ-UHFFFAOYSA-N
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Comparison with Similar Compounds

Uniqueness: 3-Methoxytriphenylamine is unique due to its methoxy substituent, which enhances its fluorescence and electrochromic properties. This makes it particularly useful in applications requiring sensitive detection and colorimetric changes .

Properties

IUPAC Name

3-methoxy-N,N-diphenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO/c1-21-19-14-8-13-18(15-19)20(16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVIPGWFTBPVNBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70563576
Record name 3-Methoxy-N,N-diphenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70563576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20588-62-9
Record name 3-Methoxy-N,N-diphenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70563576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methoxytriphenylamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

3-methoxytriphenylamine was prepared by a phase transfer variant of the Ullmann coupling procedure (S. Gauthier and J. M. J. Fréchet, Synthesis, 1987, 1331) in which 37.34 g m-Anisidine, 142.47 g iodobenzene, 74.93 g copper powder, 2.20 g 18-crown-6 and 320.8 g anhydrous potassium carbonate in 500 ml phenyl ether were placed into a 1 liter three necked round bottom flask equipped with overhead stirrer, reflux condenser, nitrogen inlet, thermowell, and heating mantle and heated at reflux overnight. The solids were removed by filtration and the solvents by vacuum distillation. The resulting brown oil is used in step 2 below.
Quantity
37.34 g
Type
reactant
Reaction Step One
Quantity
142.47 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
320.8 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
copper
Quantity
74.93 g
Type
catalyst
Reaction Step One
[Compound]
Name
three
Quantity
1 L
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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